molecular formula C5H7N5S B4304420 [(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE

[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE

Cat. No.: B4304420
M. Wt: 169.21 g/mol
InChI Key: AKBHCXLPIRGGHW-UHFFFAOYSA-N
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Description

[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .

Preparation Methods

The synthesis of [(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE typically involves the reaction of ethyl isothiocyanate with sodium azide in the presence of a suitable solvent such as water or acetonitrile. The reaction conditions are usually mild, and the product can be obtained in good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .

Chemical Reactions Analysis

[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as triethylamine, and reaction temperatures ranging from room temperature to moderate heating . Major products formed from these reactions include various substituted tetrazoles, amines, and sulfoxides .

Mechanism of Action

The mechanism of action of [(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE involves its interaction with various molecular targets and pathways. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in biological systems . This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects. The thio group can also participate in redox reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1-ethyltetrazol-5-yl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5S/c1-2-10-5(7-8-9-10)11-4-3-6/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBHCXLPIRGGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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